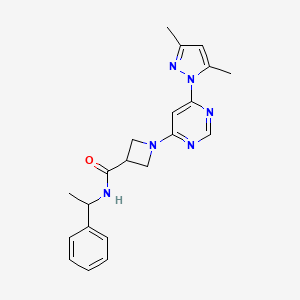

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety and at the 6-position with an azetidine ring bearing a carboxamide group linked to a 1-phenylethyl chain. Its molecular formula is C₂₃H₂₆N₆O, with a molecular weight of 414.50 g/mol.

Propriétés

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(1-phenylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-14-9-15(2)27(25-14)20-10-19(22-13-23-20)26-11-18(12-26)21(28)24-16(3)17-7-5-4-6-8-17/h4-10,13,16,18H,11-12H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKZRHMUPNCJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC(C)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide represents a novel class of potential therapeutic agents. Its structure incorporates a pyrazole and pyrimidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, effects on cellular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

- Molecular Formula : C18H22N6O

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide . For instance, derivatives containing pyrazole and pyrimidine structures have demonstrated significant antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |

| Compound B | C6 (glioma) | 5.13 | Induces apoptosis, cell cycle arrest |

| Compound C | HeLa | <10 | CDK inhibition |

The biological activity of this compound may involve several mechanisms:

- mTORC1 Inhibition : Similar compounds have been shown to inhibit the mTORC1 pathway, leading to reduced cell proliferation and increased autophagic flux under nutrient-deprived conditions .

- Autophagy Modulation : The ability to modulate autophagy is crucial for cancer therapy as it can enhance the effectiveness of other treatments .

- Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest at various phases (G0/G1, S, G2/M), contributing to their anticancer efficacy .

Study 1: Antiproliferative Activity in MIA PaCa-2 Cells

In a study focusing on the antiproliferative effects of pyrazole derivatives, two compounds exhibited submicromolar activity against MIA PaCa-2 cells. These compounds not only inhibited mTORC1 but also increased autophagy levels, indicating a dual mechanism that could be beneficial in pancreatic cancer treatment .

Study 2: Cytotoxic Effects in Glioma Cells

Another investigation revealed that a closely related compound induced significant apoptosis in glioma cells (C6), with an IC50 value of 5.13 µM. The mechanism was attributed to the disruption of the cell cycle and induction of apoptotic pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations and Implications

The compound is part of a broader family of azetidine-carboxamide derivatives. Below is a comparative analysis with structurally related analogs:

Functional Insights

- Substituent Effects : The 3,5-dimethylpyrazole group in the target compound likely improves metabolic stability compared to unsubstituted pyrazole analogs .

- Azetidine Flexibility : The azetidine ring’s constrained geometry may optimize binding to kinase active sites, as seen in similar scaffolds (e.g., imatinib derivatives).

- Thiazole vs.

Commercial Availability and Purity

However, analogs like 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(2-methylthiazol-4-yl)phenyl]azetidine-3-carboxamide (CAS 2034282-88-5) are priced at $8–10/g, with purity levels typical for research-grade chemicals .

Q & A

Q. What are the key considerations in optimizing the synthesis of this compound to achieve high yield and purity?

To optimize synthesis, prioritize reaction conditions such as solvent choice (e.g., dimethyl sulfoxide for solubility), temperature control (e.g., 35°C for copper-catalyzed couplings), and catalyst selection (e.g., copper(I) bromide for cross-coupling reactions). Purification via gradient chromatography (e.g., ethyl acetate/hexane systems) and characterization using H/C NMR and HRMS are critical for confirming structural integrity and purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for analyzing proton environments (e.g., pyrazole δ 2.0–2.5 ppm, pyrimidine δ 8.0–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical values). Infrared (IR) spectroscopy can identify carbonyl stretches (~1650–1700 cm) and amine N-H bonds (~3300 cm) .

Q. How should researchers approach the statistical design of experiments (DoE) when screening reaction parameters?

Use factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can optimize yields while minimizing experiments. For example, a central composite design might reveal nonlinear relationships between reaction time and product purity .

Advanced Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives for targeted biological activity?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error synthesis. Integrated computational platforms like ICReDD combine reaction path searches with machine learning to prioritize derivatives with optimal binding to kinase or phosphodiesterase active sites .

Q. What strategies resolve contradictory in vitro vs. in vivo bioactivity data for this compound?

- Metabolite Profiling: Use LC-MS to identify active/inactive metabolites.

- Solubility and Protein Binding: Assess compound stability in physiological buffers (e.g., ammonium acetate pH 6.5) and plasma protein binding via equilibrium dialysis.

- Experimental Controls: Apply statistical DoE to isolate variables (e.g., dosing regimen, formulation) that affect in vivo outcomes .

Q. What are the best practices for analyzing stability and degradation products under various storage conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC-MS monitoring. Identify degradation pathways (e.g., hydrolysis of the azetidine carboxamide) and optimize storage in inert atmospheres or lyophilized forms. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Q. How can cross-disciplinary approaches uncover novel therapeutic applications for this compound?

Combine chemical synthesis with systems biology (e.g., transcriptomics to map affected pathways) and molecular docking (e.g., targeting JAK2 or PDE4B). For example, integrate kinase inhibition assays with phosphoproteomics to identify off-target effects and repurpose the compound for autoimmune disorders .

Q. What methodological frameworks are recommended for elucidating its pharmacological mechanism of action?

- Kinase Inhibition Assays: Use ADP-Glo™ or fluorescence polarization to measure IC values against recombinant kinases.

- Pathway Analysis: Employ CRISPR-Cas9 screens to identify genetic dependencies linked to compound sensitivity.

- In Vivo Models: Validate efficacy in disease-specific models (e.g., collagen-induced arthritis for autoimmune applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.